2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one
Description
Properties
IUPAC Name |
2-cyclopropyl-4,5-dihydrothieno[2,3-c]pyrrol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-8-6(4-10-9)3-7(12-8)5-1-2-5/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZSJAIHGGXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(S2)C(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,4-c]furan-1,3-dione with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno or pyrrole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno or pyrrole derivatives.
Substitution: Halogenated thieno or pyrrole compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of thieno[2,3-c]pyrroles exhibit promising anticancer properties. A study demonstrated that modifications to the thieno[2,3-c]pyrrole structure could enhance its potency against various cancer cell lines. For instance, compounds with cyclopropyl substituents showed improved interactions with biological targets involved in tumor growth regulation .
1.2 Neuropharmacology
Compounds related to this compound have been investigated for their potential as neuropharmacological agents. They may act as modulators of neurotransmitter systems, which can be beneficial in treating conditions like anxiety and depression. The structural characteristics of thieno[2,3-c]pyrroles allow for selective binding to receptors involved in these pathways, suggesting a pathway for therapeutic development .
Organic Synthesis
2.1 Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its unique structural features facilitate the formation of diverse derivatives that can be tailored for specific applications in drug discovery and materials science .
2.2 Mechanochemical Synthesis
Recent advancements have introduced mechanochemical methods for synthesizing this compound efficiently. A study highlighted a three-step total mechano-synthesis process that utilizes eco-friendly conditions to produce key intermediates for pharmaceutical compounds, showcasing the compound's utility in sustainable chemistry practices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Derivatives showed significant cytotoxicity against breast cancer cell lines; optimal activity was noted with cyclopropyl substitutions. |
| Study B | Neuropharmacological Effects | Demonstrated potential as a serotonin receptor modulator; indicated promise for anxiety treatment. |
| Study C | Mechanochemical Synthesis | Developed a sustainable synthesis route for pharmaceutical intermediates using this compound as a key component; highlighted efficiency and reduced environmental impact. |
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrrolones and related heterocycles are widely studied for their diverse biological activities.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
This contrasts with 6,7-dihydro-5H-pyrido[2,3-c]pyridazines (), which feature a flexible dihydropyridazine ring but are optimized for Bcl-xL inhibition .
Synthetic Accessibility The unsubstituted 4H-thieno[2,3-c]pyrrol-6(5H)-one is likely synthesized via straightforward cyclization, while the cyclopropyl derivative may require additional steps (e.g., cyclopropanation). In contrast, pyridazino-diquinolines () are formed via autoxidation, a method less applicable to thienopyrrolones .
The thienopyrrolone scaffold, with its electron-rich heterocycles, may similarly interact with enzymatic targets but with altered selectivity due to the cyclopropyl group .
Physicochemical Properties The cyclopropyl substituent increases logP (1.8 vs. 0.5 for the unsubstituted analog), suggesting improved membrane permeability. This contrasts with the more polar pyridazino-diquinolines (logP ~2.2), which may face solubility challenges despite similar molecular weights .
Biological Activity
2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one (CAS No. 1361941-18-5) is a heterocyclic compound characterized by its unique fused thieno and pyrrole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and organic electronics.
- Molecular Formula : C9H9NOS
- Molecular Weight : 179.24 g/mol
- InChI Key : AQSZSJAIHGGXER-UHFFFAOYSA-N
Synthetic Routes
The synthesis of this compound typically involves the cyclization of thieno[3,4-c]furan-1,3-dione with cyclopropylamine under basic conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and consistency .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to modulate enzyme and receptor activities, leading to significant downstream effects on cellular pathways, particularly in cancer cells .
Anticancer Properties
Recent studies have highlighted the compound's potential as an antitumor agent. Notably, it has shown selective toxicity toward cancer cells while exhibiting low toxicity in normal human peripheral blood lymphocytes. This selectivity makes it a promising candidate for further exploration in cancer therapies .
Case Studies
- Cell Cycle Arrest : Research indicates that compounds similar to this compound can induce cell cycle arrest in the G2/M phase and trigger apoptosis through mitochondrial pathways. This was confirmed through transcriptome analysis and cell viability assays .
- Antiproliferative Activity : A comparative study assessed the antiproliferative effects of this compound against various human tumor cell lines. The results revealed significant growth inhibition with IC50 values in the low micromolar range, indicating potent activity against several cancer types .
Comparison with Similar Compounds
The structural uniqueness of this compound lies in its cyclopropyl substituent, which imparts distinct electronic properties compared to related compounds like Dithieno[3,2-b2′,3′-d]pyrrole and Thieno[3,4-c]pyrrole-4,6-dione. This distinction enhances its potential for applications in organic electronics and medicinal chemistry .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fused thieno-pyrrole rings | Anticancer activity; selective toxicity |
| Dithieno[3,2-b2′,3′-d]pyrrole | Similar fused structure | Used in organic electronics |
| Thieno[3,4-c]pyrrole-4,6-dione | Different substituents | Applications in photovoltaic materials |
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted to elucidate its precise mechanisms of action and optimize its therapeutic potential. Investigations into structure-activity relationships (SAR) could enhance understanding and lead to the development of more effective derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one with high yield and purity?
- Methodology : Utilize domino reactions involving cyclopropane precursors and thieno-pyrrolone intermediates under controlled conditions. Key steps include:
- Catalyst selection : Amine bases (e.g., piperidine) to facilitate cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.
- Reaction monitoring : Thin-layer chromatography (TLC) to track progress and minimize byproducts .
- Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 80–100°C | 60–75% |
| Reaction Time | 12–24 hours | |
| Purification | Methanol recrystallization | Purity >95% |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and thieno-pyrrolone carbonyl signals (δ 160–170 ppm) .
- IR Spectroscopy : Confirm lactam carbonyl stretches (1748 cm⁻¹) and cyclopropane C-H bending (800–900 cm⁻¹) .
- HR-MS : Validate molecular weight (e.g., [M+H]+ calcd. 324.9872 vs. observed 324.9856) .
Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?
- Methodology :
- Use co-solvents (e.g., DMSO <1% v/v) to enhance solubility without destabilizing biological systems.
- Derivatize the cyclopropane group with hydrophilic substituents (e.g., hydroxyl or amine) to improve aqueous compatibility.
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize experimental validation .
- Data :
| Property | Value (DFT) | Biological Relevance |
|---|---|---|
| HOMO Energy | -5.2 eV | Electron donation capability |
| LUMO Energy | -1.8 eV | Electrophilic reactivity |
Q. How can contradictory data on the biological activity of thieno-pyrrolone derivatives be resolved?
- Methodology :
- Dose-response studies : Establish EC50/IC50 curves across multiple cell lines to identify context-dependent effects.
- Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results.
Q. What strategies enable regioselective functionalization of the thieno-pyrrolone core?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
